molecular formula C₂₁H₁₇D₆Cl₂FN₂O B1164328 N-Chloromethyl Citalopram-d6 Chloride

N-Chloromethyl Citalopram-d6 Chloride

Cat. No.: B1164328
M. Wt: 415.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Deuterated Analogs in Analytical and Synthetic Chemistry

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (B1214612), are invaluable in modern chemistry. rsc.org This isotopic substitution, while having a minimal effect on the chemical properties of a molecule, imparts a detectable mass difference. wikipedia.org This characteristic is fundamental to their use in a variety of applications.

In analytical chemistry, deuterated compounds are frequently employed as internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net When added to a sample in a known quantity, they co-elute with the non-deuterated analyte but are distinguishable by their higher mass-to-charge ratio in MS analysis. This allows for precise quantification of the target compound, correcting for any loss during sample preparation or ionization variability. researchgate.net The use of deuterated internal standards is a key component in developing robust and reproducible analytical methods, particularly in fields like clinical toxicology and pharmaceutical analysis. sigmaaldrich.comcuny.edu

In synthetic chemistry, deuterium labeling helps in elucidating reaction mechanisms by tracing the fate of specific hydrogen atoms through a reaction sequence. rsc.orgwikipedia.org Furthermore, the "kinetic isotope effect," where the bond between carbon and deuterium is stronger and breaks more slowly than a carbon-hydrogen bond, can provide insights into the rate-determining steps of a reaction. researchgate.net

Overview of N-Chloromethyl Citalopram-d6 Chloride as a Specialized Chemical Entity

This compound is a synthetic molecule that combines two key features: deuterium labeling and a reactive chloromethyl group. It is a derivative of a known impurity of the antidepressant drug Citalopram (B1669093). nih.govpharmaffiliates.com The "d6" in its name indicates that six hydrogen atoms have been replaced by deuterium, specifically on the two methyl groups of the dimethylamino moiety. sigmaaldrich.com

The addition of the N-chloromethyl group makes it a quaternary ammonium (B1175870) salt. This chemical modification, combined with the isotopic labeling, defines its role as a specialized analytical standard. It is not intended for therapeutic use but rather as a high-purity reference material for laboratory applications. wikipedia.org

Below are the key chemical properties of this compound:

PropertyValue
Molecular Formula C₂₁H₁₇D₆Cl₂FN₂O
Molecular Weight 415.36 g/mol
Appearance Light Beige Solid
Storage Temperature 2-8°C

Data sourced from multiple chemical suppliers.

Rationale for its Investigation in Advanced Academic and Industrial Research Settings

The primary rationale for the use of this compound is in the context of pharmaceutical quality control and regulatory compliance. Pharmaceutical manufacturing requires stringent monitoring of impurities in the final drug product. nih.gov N-Chloromethyl Citalopram is identified as an impurity that can arise during the synthesis of Citalopram. nih.gov

To accurately quantify this specific impurity, a stable, isotopically labeled internal standard is required for analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This compound serves this exact purpose. cuny.edu Its use allows for the development and validation of analytical methods to ensure that the levels of the corresponding non-labeled impurity in the bulk drug are within the safe limits stipulated by regulatory bodies such as the FDA. nih.gov

In academic research, this compound can be used in the development of new analytical techniques for detecting and quantifying trace amounts of pharmaceutical impurities in various matrices, including environmental samples.

Scope and Significance of Research on Chemically Modified Deuterated Compounds

The synthesis and application of chemically modified deuterated compounds like this compound are significant for several reasons. They are enabling tools for ensuring the safety and efficacy of pharmaceuticals by allowing for precise control over impurities. nih.gov

Research in this area contributes to the broader field of analytical chemistry by providing highly specific standards for method development and validation. The synthesis of such complex molecules also drives innovation in synthetic organic chemistry, particularly in the areas of isotopic labeling and the controlled formation of reactive functional groups. acs.orgepo.org The ability to create these tailored molecules is crucial for advancing our understanding of drug metabolism, pharmacokinetics, and toxicology. rsc.org

Properties

Molecular Formula

C₂₁H₁₇D₆Cl₂FN₂O

Molecular Weight

415.36

Synonyms

N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl- 1-isobenzofuranpropanaminium Chloride;  N-Chloromethyl Citalopram Chloride; 

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways

Strategies for Deuterium (B1214612) Incorporation within Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a powerful tool in drug discovery and development. Deuteration can alter the pharmacokinetic profile of a drug by slowing its metabolism, a phenomenon known as the kinetic isotope effect. Several strategies are employed for deuterium incorporation, which can be broadly categorized as early-stage and late-stage methods.

Early-stage methods involve the use of deuterated starting materials or reagents in the initial steps of a synthetic route. This approach is often straightforward but may require a lengthy and sometimes costly synthesis to reach the final complex molecule. Common deuterated reagents include deuterated solvents (e.g., D₂O), deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride), and deuterated alkylating agents (e.g., iodomethane-d3).

Late-stage functionalization (LSF) has emerged as a more efficient strategy, allowing for the introduction of deuterium into a complex molecule at a later synthetic step. This is particularly advantageous as it allows for the diversification of a common, non-deuterated intermediate. Common LSF techniques for deuteration include:

Hydrogen Isotope Exchange (HIE): This involves the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by a transition metal such as iridium, ruthenium, or palladium. The regioselectivity of HIE can be controlled by directing groups present in the substrate.

Reductive Deuteration: This method involves the reduction of an unsaturated functional group (e.g., alkene, alkyne, carbonyl) using a deuterium source.

Dehalogenation-Deuteration: This strategy involves the replacement of a halogen atom with a deuterium atom, typically using a deuterium source and a catalyst.

The choice of deuteration strategy depends on the specific molecule, the desired position of deuterium labeling, and the availability of precursors.

Chemical Synthesis of N-Chloromethyl Citalopram-d6 Chloride

The synthesis of this compound is a multi-step process that involves the initial preparation of the deuterated precursor, Citalopram-d6, followed by the N-chloromethylation of its tertiary amine.

Precursor Selection and Starting Material Design for Chloromethylation

The immediate precursor for the chloromethylation step is Citalopram-d6 . This isotopically labeled analog of Citalopram (B1669093) contains six deuterium atoms on the two N-methyl groups of the dimethylamino propyl side chain. The synthesis of Citalopram-d6 can be envisioned starting from its desmethyl precursor, Desmethylcitalopram (B1219260) .

Proposed Synthesis of Citalopram-d6:

A plausible and efficient method for the synthesis of Citalopram-d6 is the deuteromethylation of Desmethylcitalopram. This involves the reaction of the secondary amine group of Desmethylcitalopram with a deuterated methylating agent.

Starting MaterialDeuterating ReagentProduct
DesmethylcitalopramIodomethane-d3 (CD₃I)Citalopram-d6

This reaction is a standard nucleophilic substitution where the secondary amine acts as the nucleophile, attacking the electrophilic carbon of the iodomethane-d3. The use of two equivalents of iodomethane-d3 would ensure the complete conversion of the secondary amine to the di(trideuteromethyl)amino group.

Reaction Mechanisms and Optimization of Chloromethylation Conditions

The conversion of the tertiary amine in Citalopram-d6 to the N-chloromethyl quaternary ammonium (B1175870) salt, this compound, is achieved through N-alkylation. The reaction involves the attack of the nucleophilic tertiary amine on a suitable chloromethylating agent.

Reaction Mechanism:

The reaction proceeds via a standard Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine in Citalopram-d6 attacks the electrophilic methylene carbon of the chloromethylating agent. This results in the formation of a new carbon-nitrogen bond and the displacement of a leaving group, forming the quaternary ammonium salt.

A suitable chloromethylating agent for this transformation would be a reagent such as chloromethyl methyl ether or, more directly, a reagent that can deliver a chloromethyl cation equivalent. The reaction of a tertiary amine with a chloromethylating agent like chloromethyl iodide (ClCH₂I) would directly yield the desired N-chloromethyl quaternary ammonium iodide, which could then be converted to the chloride salt.

Optimization of Conditions:

Several factors can be optimized to ensure a high yield and purity of the final product:

Solvent: Aprotic polar solvents such as acetonitrile (B52724) or dichloromethane (B109758) are generally suitable for this type of alkylation reaction as they can dissolve the reactants and stabilize the charged transition state.

Temperature: The reaction is typically carried out at or below room temperature to minimize potential side reactions.

Stoichiometry: A slight excess of the chloromethylating agent may be used to drive the reaction to completion.

Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Considerations for Stereochemical Control in Synthesis

Citalopram is a chiral molecule, with the antidepressant activity residing almost exclusively in the (S)-enantiomer, known as Escitalopram (B1671245). google.commt.com Therefore, maintaining the stereochemical integrity at the chiral center of Citalopram during the N-chloromethylation step is of paramount importance if the final product is intended for stereospecific applications.

The N-alkylation of a tertiary amine to form a quaternary ammonium salt does not directly involve the chiral center of the Citalopram molecule. The reaction occurs at the nitrogen atom of the dimethylamino propyl side chain, which is remote from the stereocenter. As such, the reaction is not expected to cause racemization or inversion of the chiral center. If the synthesis starts with an enantiomerically pure Citalopram-d6 (e.g., (S)-Citalopram-d6), the resulting this compound should retain the same enantiomeric purity.

To ensure stereochemical purity, it is crucial that the starting Citalopram-d6 is enantiomerically pure. This can be achieved by starting the synthesis with enantiomerically pure Desmethylcitalopram or by chiral resolution of racemic Citalopram-d6 before the chloromethylation step.

Isolation and Purification Techniques for Derivatized Products

This compound is a quaternary ammonium salt, which is typically a non-volatile, crystalline solid that is soluble in polar solvents. The isolation and purification of such compounds require specific techniques.

Isolation:

Following the completion of the reaction, the product may precipitate out of the reaction mixture, especially if a less polar solvent is used. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and to wash away any unreacted starting materials or non-polar byproducts.

Purification:

Several methods can be employed to purify the isolated quaternary ammonium salt:

Recrystallization: This is a common and effective method for purifying crystalline solids. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. semanticscholar.org

Chromatography: While less common for the final purification of salts, techniques like column chromatography on silica gel or alumina can sometimes be used, particularly for removing closely related impurities. A polar eluent system would be required. Reversed-phase chromatography could also be an option.

Ion-exchange chromatography: This technique can be very effective for purifying ionic compounds like quaternary ammonium salts.

The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Characterization for Confirmation of Synthetic Structure

The structure and purity of the synthesized this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon NMR spectrum would show the expected number of carbon signals corresponding to the structure. The carbon of the N-chloromethyl group would appear at a characteristic chemical shift.

²H NMR (Deuterium NMR): This technique would directly confirm the presence and location of the deuterium atoms. A signal corresponding to the trideuteromethyl groups would be observed.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, confirming the elemental composition (C₂₁H₁₇D₆Cl₂FN₂O).

Tandem Mass Spectrometry (MS/MS): This technique would provide information about the fragmentation of the molecule, which can be used to confirm the connectivity of the atoms. The fragmentation pattern would be expected to show the loss of characteristic fragments, such as the chloromethyl group or parts of the side chain.

Advanced Analytical Methodologies for Detection and Quantification

Role of N-Chloromethyl Citalopram-d6 Chloride as a Reference Standard

This compound functions as an isotopically labeled internal standard (IS), a type of reference material essential for quantitative analysis. pharmaffiliates.comstable-isotopes.com Reference standards provide a benchmark against which an unknown sample can be measured, ensuring the accuracy and comparability of analytical results. This specific compound is a labeled version of N-Chloromethyl Citalopram (B1669093), an impurity that can arise during the synthesis of the antidepressant Citalopram. pharmaffiliates.comresearchgate.net

As a stable isotope-labeled (SIL) internal standard, it is considered the gold standard for quantitative mass spectrometry. Its chemical behavior is virtually identical to that of the unlabeled analyte (the impurity itself), but it is distinguishable by its higher mass due to the incorporation of six deuterium (B1214612) atoms. medchemexpress.comsynzeal.com When a known quantity of the d6-labeled standard is added to a sample at the beginning of the analytical process, it experiences the same processing variations—such as extraction losses, matrix effects, and instrument fluctuations—as the target analyte. By measuring the ratio of the unlabeled analyte to the labeled standard, analysts can achieve highly accurate and precise quantification, correcting for potential errors that might otherwise compromise the results. nih.gov

Application in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that leverages the principles of isotopic labeling to achieve the highest level of accuracy in quantification. The use of this compound is central to the application of IDMS for the trace analysis of its corresponding unlabeled impurity in pharmaceutical ingredients and final products.

Developing and validating an IDMS method for a trace impurity involves demonstrating its performance across several key parameters. While specific validation data for N-Chloromethyl Citalopram is proprietary to testing laboratories, the validation parameters for analogous methods analyzing Citalopram and its metabolites provide a clear framework for the requirements. These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.

Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. For Citalopram analysis, linearity is often established over a range such as 0.5–200 ng/mL. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For trace analysis of Citalopram and related compounds, LOQs are often in the low ng/mL range, for instance, 1 ng/mL for GC-MS methods or 0.5 ng/mL for LC-MS/MS methods. researchgate.netnih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery.

Precision: The degree of agreement among a series of measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Intra- and inter-day precision values are typically required to be below 15%. researchgate.netnih.gov

Table 1: Representative Validation Parameters from Citalopram Analytical Methods This table presents typical validation data from published methods for Citalopram and its metabolites, which are analogous to the parameters required for methods using this compound.

Parameter Typical Value/Range Analytical Technique Source(s)
Linearity Range 1–50 ng/mL LC-MS/MS nih.gov
Linearity Range 10–500 ng/mL GC-MS nih.gov
Correlation Coefficient (r²) > 0.999 LC-MS/MS, GC-MS researchgate.netnih.gov
Limit of Quantification (LOQ) 0.005 mg/kg (5 ng/g) Chiral LC-MS/MS nih.gov
Limit of Quantification (LOQ) 1.324 µg/mL RP-HPLC tijer.org
Intra-assay Precision (%CV) 3.7% to 7.3% HPLC-DAD nih.gov
Inter-assay Precision (%CV) < 12.3% LC-MS/MS nih.gov
Mean Recovery ~89% LC-MS/MS nih.gov

The use of this compound significantly enhances both the specificity and sensitivity of mass spectrometry assays.

Specificity is improved through the use of techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS). researchgate.net In an MRM experiment, a specific parent ion is selected and fragmented, and a resulting characteristic product ion is monitored. Since the labeled standard has a different parent mass than the unlabeled analyte, they can be monitored via unique mass transitions (e.g., m/z 325.3→109.0 for Citalopram vs. a different m/z for its labeled standard). researchgate.net This allows for the unambiguous differentiation of the analyte from other matrix components, even if they co-elute chromatographically, thereby virtually eliminating interferences and enhancing specificity.

Sensitivity is enhanced because the internal standard effectively normalizes the signal. Any loss of analyte during sample preparation or fluctuations in the mass spectrometer's ionization source will affect the labeled standard to the same degree. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these variations are canceled out. This correction allows for the reliable detection and quantification of the target impurity at very low concentrations, often at the parts-per-billion level, which might otherwise be obscured by experimental variability.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications

While this compound is primarily designed for mass spectrometry, the chromatographic methods used in conjunction with MS are critical for successful analysis. Both HPLC and GC are powerful separation techniques used to isolate analytes from complex mixtures before detection.

The development of a robust chromatographic method is the first step in analyzing pharmaceutical impurities. The goal is to achieve adequate separation (resolution) between the main active pharmaceutical ingredient (API), its known impurities, and any degradation products. For Citalopram and its related substances, reversed-phase HPLC (RP-HPLC) is the most common approach. tijer.org

Method development typically involves optimizing:

Stationary Phase (Column): C18 columns are widely used for their ability to separate compounds of moderate polarity like Citalopram and its impurities. nih.govuspnf.com

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. tijer.orguspnf.com The pH of the buffer and the gradient or isocratic composition of the mobile phase are adjusted to achieve the desired separation.

Detector: A UV detector is often used for HPLC analysis, with a detection wavelength set to a point of high absorbance for the analytes, such as 239 nm for Citalopram. tijer.orguspnf.com

Table 2: Examples of Chromatographic Conditions for Citalopram Analysis This table summarizes various published chromatographic conditions used for the separation of Citalopram and related substances.

Technique Column Mobile Phase / Carrier Gas Detector Source(s)
RP-HPLC Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) Acetonitrile : Phosphate Buffer (pH 3.0) (20:80 v/v) UV at 239 nm tijer.org
HPLC Bond-Elut C-18 Acetonitrile : Methanol : 50 mM K₂HPO₄ (pH 4.7) (40:10:50) Diode Array (DAD) at 220 nm nih.gov
Chiral HPLC Chirobiotic V Methanol : Ammonia : Acetic Acid (1000:1:1) MS/MS nih.gov
LC (USP) L7 packing (C8) (15cm x 4.6mm, 5µm) Acetonitrile : Buffer (pH 4.6) (20:80) UV at 239 nm uspnf.com
GC-MS (Not specified) Helium (Carrier Gas) Mass Spectrometer (EI mode) nih.gov

Coupling chromatographic separation with mass spectrometric detection provides the ultimate in analytical power for impurity profiling.

LC-MS/MS is the premier technique for analyzing non-volatile and thermally sensitive compounds like Citalopram and its impurities. After separation on an HPLC system, the eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source. cuny.edunih.gov The combination of HPLC's separation capability with the sensitivity and specificity of MS/MS detection allows for the confident identification and quantification of impurities, even at trace levels in complex matrices like blood plasma or bulk drug substances. researchgate.netresearchgate.net

GC-MS is another valuable technique, particularly for more volatile compounds or those that can be made volatile through a process called derivatization. nih.gov In the analysis of Citalopram metabolites, for example, compounds are often derivatized to increase their thermal stability and improve their chromatographic properties. The sample is then separated by gas chromatography and detected by a mass spectrometer, often operating in electron impact (EI) mode, which provides reproducible fragmentation patterns useful for structural elucidation. nih.gov The use of a labeled internal standard like this compound in such a setup would provide the same benefits of accurate quantification as seen in LC-MS/MS.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for confirming the intricate molecular architecture of this compound and for quantifying its purity. The introduction of deuterium atoms and a chloromethyl group requires a multi-faceted analytical approach, combining various spectroscopic techniques to ensure a complete and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Connectivity

While specific, publicly available, detailed spectral assignments for this compound are limited, the expected chemical shifts can be inferred from the known spectra of citalopram and related structures. The deuterium labeling in the two N-methyl groups would result in the disappearance or significant reduction in the intensity of the corresponding proton signals in the ¹H NMR spectrum, which would typically appear as a singlet in the non-deuterated analog.

²H NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal evidence of their presence and chemical environment. A single resonance in the ²H NMR spectrum would be expected, corresponding to the six equivalent deuterium atoms of the two -CD₃ groups. The chemical shift in the ²H NMR spectrum is identical to that of the corresponding proton in the ¹H NMR spectrum.

The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on data for citalopram and its derivatives.

Atom Anticipated ¹H NMR Chemical Shift (ppm) Anticipated ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0110 - 150
CH₂ (propyl chain)1.5 - 3.520 - 40
CH (propyl chain)1.5 - 3.540 - 60
O-CH₂4.5 - 5.570 - 80
N-CH₂-Cl4.0 - 5.050 - 60
N-(CD₃)₂Not Applicable40 - 50

This is an interactive data table. Users can sort and filter the data.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides further structural confirmation. For this compound, HRMS is used to verify the correct incorporation of the deuterium atoms and the chloromethyl group.

The molecular formula of this compound is C₂₁H₁₇D₆Cl₂FN₂O, with a calculated molecular weight of approximately 415.36 g/mol . pharmaffiliates.compharmaffiliates.com HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass of the molecular ion.

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique for analyzing such compounds. The fragmentation pattern of this compound in an MS/MS experiment provides valuable structural information. While a detailed fragmentation study for this specific molecule is not widely published, the fragmentation of the parent compound, citalopram, has been investigated and can serve as a guide. researchgate.net

A proposed primary fragmentation pathway for the protonated molecule of citalopram involves the loss of the dimethylamine (B145610) group. researchgate.net For this compound, a similar initial fragmentation would be anticipated, involving the cleavage of the bond between the propyl chain and the nitrogen atom, leading to the loss of the N-chloromethyl-N-(d₃-methyl)methanamine-d₃ moiety. Further fragmentation of the remaining citalopram core would likely follow pathways established for the non-deuterated compound.

The following table summarizes the key mass spectrometry data for this compound.

Parameter Value Reference
Molecular Formula C₂₁H₁₇D₆Cl₂FN₂O pharmaffiliates.compharmaffiliates.com
Molecular Weight 415.36 g/mol pharmaffiliates.compharmaffiliates.com
Ionization Mode Electrospray Ionization (ESI)Inferred
Expected [M+H]⁺ Ion ~416.16 m/zCalculated

This is an interactive data table. Users can sort and filter the data.

The combination of these advanced analytical methodologies provides a robust framework for the comprehensive characterization of this compound, ensuring its structural integrity and purity for its intended use as a reference standard or in research applications.

Mechanistic Investigations of Compound Formation and Stability

Elucidation of Formation Pathways as a Process-Related Impurity or Byproduct

N-Chloromethyl Citalopram-d6 Chloride is identified as a process-related impurity that can arise during the synthesis of deuterated Citalopram (B1669093) (Citalopram-d6). pharmaffiliates.comcoompo.com The formation of this byproduct is not a part of the intended synthetic route but rather a consequence of side reactions involving residual starting materials or reagents under specific process conditions.

The most plausible pathway for the formation of this compound involves the reaction of Citalopram-d6 with a source of formaldehyde (B43269) and a chloride ion. This can occur if the synthesis involves reagents like paraformaldehyde and a chlorinating agent, or if there are residual solvents like dichloromethane (B109758) that can degrade to generate reactive chloromethyl species. The tertiary amine of the dimethylaminopropyl side chain of Citalopram-d6 acts as a nucleophile, attacking the electrophilic carbon of a transient chloromethylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. The presence of the d6-label indicates that a deuterated version of Citalopram was the starting material for this side reaction.

The general synthetic route for Citalopram involves several steps, and impurities can be introduced at various stages. acs.orgbipublication.com The final steps of the synthesis, where the dimethylaminopropyl side chain is present, are the most likely stage for the formation of this N-chloromethyl impurity. The control of reaction temperature and the purity of reagents are critical to minimize the formation of such byproducts.

Table 1: Plausible Formation Reaction

Reactant 1Reactant 2 (and source)ProductReaction Type
Citalopram-d6Formaldehyde (HCHO) and Hydrochloric Acid (HCl)This compoundN-alkylation (Quaternization)

Studies on Chemical Reactivity and Degradation Pathways

The chemical reactivity of this compound is primarily dictated by the presence of the quaternary ammonium group and the chloromethyl moiety. The Citalopram backbone is also susceptible to degradation under certain conditions.

The chloromethyl group is a reactive electrophilic site and is susceptible to nucleophilic substitution reactions. For instance, in the presence of water or other nucleophiles, the chloride can be displaced to form the corresponding hydroxymethyl or other substituted derivatives. The quaternary ammonium structure itself is generally stable but can undergo degradation at elevated temperatures through pathways like the Hofmann elimination, although this is less likely under typical storage conditions.

The Citalopram portion of the molecule can degrade through pathways identified for the parent drug. mdpi.comnih.gov Photodegradation can occur, especially in aqueous solutions exposed to sunlight, leading to the formation of photoproducts like N-desmethylcitalopram and Citalopram N-oxide. nih.gov Oxidative degradation is also a possibility, particularly in the presence of oxidizing agents. nih.gov Computational studies on the photodegradation of Citalopram suggest that cleavage of the C-C, C-N, and C-F bonds are potential degradation pathways. nih.gov

Table 2: Potential Degradation Pathways

Degradation TypeAffected MoietyPotential ProductsConditions
HydrolysisChloromethyl groupN-Hydroxymethyl Citalopram-d6 ChloridePresence of water
PhotodegradationCitalopram backboneN-desmethylcitalopram derivatives, N-oxide derivativesExposure to UV/sunlight
OxidationTertiary amine (if not quaternized) and other sitesN-oxide and other oxidized productsPresence of oxidizing agents

Isotopic Effects on Reaction Kinetics and Thermodynamics

The presence of six deuterium (B1214612) atoms on the two methyl groups of the dimethylaminopropyl side chain in this compound introduces the potential for kinetic isotope effects (KIEs) in reactions involving the cleavage of the C-D bonds. unam.mxlibretexts.org The C-D bond is stronger and has a lower zero-point energy than a C-H bond. unam.mxlibretexts.org Consequently, reactions where a C-D bond is broken in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. This is known as a primary kinetic isotope effect. unam.mx

For this compound, any degradation pathway that involves the cleavage of a C-D bond on the N,N-dimethyl groups would be expected to exhibit a KIE. For example, if a degradation reaction proceeded via a mechanism that involved the abstraction of a deuterium atom from one of the methyl groups, the rate of this reaction would be slower compared to the non-deuterated analog.

Secondary KIEs, which are smaller, can also be observed when the isotopic substitution is at a position adjacent to the reacting center. libretexts.org In the case of this compound, the deuteration is on the methyl groups attached to the nitrogen atom of the quaternary ammonium center. Any reaction at this nitrogen center could potentially show a secondary KIE.

Thermodynamically, the preference of deuterium for the stronger bond can lead to equilibrium isotope effects (EIEs). columbia.edu In an equilibrium reaction, the deuterium will tend to be enriched in the species where it is in the most stable (lowest energy) bonding environment.

Table 3: Expected Isotopic Effects

Type of Isotope EffectReaction ConditionExpected Outcome for this compound
Primary Kinetic Isotope Effect (kH/kD > 1)Reaction involving C-D bond cleavage in the rate-determining stepSlower reaction rate compared to the non-deuterated analog
Secondary Kinetic Isotope EffectReaction at the quaternary nitrogen centerMinor change in reaction rate
Equilibrium Isotope EffectReversible reactions involving the deuterated siteEquilibrium shifts to favor the species with deuterium in the most stable bond

Assessment of Stability under Various Chemical and Environmental Conditions

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Based on the stability profile of Citalopram and the reactivity of the chloromethyl quaternary ammonium group, the following can be inferred:

Temperature: Like most chemical compounds, elevated temperatures can accelerate degradation. The chloromethyl group may be more susceptible to hydrolysis at higher temperatures. Citalopram itself is stable under recommended storage conditions. nih.gov For this compound, storage at refrigerated temperatures (2-8°C) is recommended to ensure long-term stability. pharmaffiliates.comcoompo.com

Light: Citalopram has been shown to undergo photodegradation when exposed to simulated sunlight. nih.gov Therefore, it is expected that this compound is also light-sensitive. Protection from light is a necessary precaution during storage and handling to prevent the formation of photolytic degradation products.

In aqueous environments, the presence of other substances can also affect stability. For example, the degradation of Citalopram is faster in natural waters containing humic acids, indicating a photosensitization effect. nih.gov

Table 4: Summary of Stability Assessment

ConditionExpected StabilityRecommendations
Acidic to Neutral pHRelatively StableStandard handling
Alkaline pH (e.g., pH 9)Moderate degradationAvoid prolonged exposure to alkaline conditions
Elevated TemperatureIncreased degradation rateStore at 2-8°C
Exposure to LightSusceptible to photodegradationStore in a light-protected container

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure, conformational possibilities, and energetic landscape of molecules. For N-Chloromethyl Citalopram-d6 Chloride, these calculations would build upon the known structure of Citalopram (B1669093).

Citalopram possesses a chiral center, leading to two enantiomers (R and S) which exhibit different binding affinities and pharmacological activities. pharmaceutical-journal.com The core structure includes a fused tetrahydrofuran (B95107) ring system and a tertiary amine side chain. pharmaceutical-journal.com The introduction of a chloromethyl group onto the tertiary amine nitrogen to form a quaternary ammonium (B1175870) salt, and the replacement of six hydrogen atoms on the N,N-dimethylpropylamino group with deuterium (B1214612), would introduce specific changes to the molecule's geometry and energetics.

Conformation and Energetics: The conformational flexibility of the propyl side chain is a key determinant of how Citalopram interacts with its biological targets. nih.gov Quantum chemical calculations for this compound would likely reveal multiple low-energy conformers, similar to the parent compound. The rotation around the newly formed N-CH2Cl bond would also contribute to the conformational space. DFT calculations could predict the relative energies of these conformers, identifying the most stable structures in the gas phase or in solution.

Predicted Geometrical Parameters for this compound This table is predictive and based on theoretical changes to the known structure of Citalopram.

ParameterPredicted ValueComment
C-N-C (quaternary) bond angle~109.5°Change from trigonal pyramidal amine to tetrahedral ammonium salt.
N-CH2Cl bond length~1.5 ÅTypical single bond length between nitrogen and carbon.
C-Cl bond length~1.8 ÅStandard bond length for a chloromethyl group.
C-D bond length~1.09 ÅSlightly shorter and stronger than a C-H bond.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Fragmentation)

Spectroscopic techniques are essential for the identification and characterization of chemical compounds. Computational methods can predict these spectra, aiding in the interpretation of experimental data.

NMR Spectroscopy:

¹H NMR: The most significant change compared to Citalopram would be the appearance of a new singlet for the N-CH₂-Cl protons, likely in the range of 4.5-5.5 ppm. The signals for the N-methyl groups would be absent due to deuterium substitution. Other proton signals of the Citalopram backbone would experience slight shifts due to the electronic effect of the new quaternary ammonium group. nih.gov

¹³C NMR: A new peak for the N-CH₂-Cl carbon would be expected. The carbons of the N-methyl-d6 groups would show a characteristic multiplet pattern due to C-D coupling and would be shifted slightly upfield compared to their non-deuterated counterparts.

²H NMR (Deuterium NMR): A signal corresponding to the six deuterium atoms would be observed.

IR Spectroscopy: The infrared (IR) spectrum would be dominated by the vibrational modes of the Citalopram core. researchgate.net However, new characteristic peaks would appear:

C-D stretching: Vibrations around 2100-2250 cm⁻¹, which is a lower frequency than the typical C-H stretching vibrations (~2850-3000 cm⁻¹).

C-Cl stretching: A peak in the region of 650-850 cm⁻¹, characteristic of the chloromethyl group.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule's chromophores. The primary chromophore in Citalopram is the cyanobenzene ring system. The N-chloromethyl group is not a strong chromophore and is not in direct conjugation with the aromatic system. Therefore, it is predicted that the UV-Vis spectrum of this compound would be very similar to that of Citalopram, with absorption maxima remaining largely unchanged.

Mass Fragmentation: Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In electrospray ionization (ESI-MS), this compound would be detected as a positive ion with a specific mass-to-charge ratio (m/z). The molecular weight of the cation would be 379.22 g/mol (C₂₁H₁₇D₆ClFN₂O⁺).

Fragmentation: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. nih.gov A primary fragmentation pathway for Citalopram involves the loss of the dimethylamine (B145610) group. researchgate.netresearchgate.net For the N-chloromethyl derivative, a key fragmentation would likely be the loss of chloromethane (B1201357) (CH₂Cl) or the entire deuterated N-alkyl side chain. The d6-labeling would produce a characteristic 6-mass-unit shift in fragments containing the N-methyl groups compared to the non-deuterated analogue. nih.gov

Predicted Spectroscopic Data for this compound This table is predictive and based on theoretical principles.

SpectroscopyPredicted FeaturePredicted Value/Region
¹H NMRN-CH₂-Cl protons4.5 - 5.5 ppm
IRC-D stretch2100 - 2250 cm⁻¹
IRC-Cl stretch650 - 850 cm⁻¹
Mass Spec (ESI+)Parent Ion [M]⁺m/z 379.22
Mass Spec (MS/MS)Key FragmentLoss of chloromethane

Molecular Dynamics Simulations to Investigate Conformational Space and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. youtube.com An MD simulation of this compound could provide insights into its dynamic behavior in different environments, such as in aqueous solution or interacting with a lipid bilayer.

These simulations can map the conformational landscape by exploring the rotational freedom of the molecule's single bonds over time. This would allow for a more comprehensive understanding of the flexibility of the N-alkyl side chain and how the bulky, charged N-chloromethyl group influences its preferred orientations. MD simulations are also used to model the interaction of drugs with their protein targets. nih.gov While the specific target interactions of this derivative are unknown, MD could be used to predict its binding mode within the serotonin (B10506) transporter (SERT), based on the known binding site of Citalopram. nih.gov The simulations could reveal how the modified side chain affects binding affinity and residence time compared to the parent drug.

Reaction Pathway Modeling and Transition State Analysis for Synthetic and Degradation Routes

Computational chemistry can be used to model chemical reactions, providing valuable information about reaction mechanisms, kinetics, and thermodynamics.

Synthetic Routes: The synthesis of this compound would likely involve the N-alkylation of a suitable precursor, such as N-desmethylcitalopram-d6, with a chloromethylating agent. This type of reaction is a classic SN2 (bimolecular nucleophilic substitution) process. youtube.com

Transition State Analysis: Computational modeling could be used to calculate the structure and energy of the transition state for this reaction. youtube.com This analysis would involve locating the highest energy point along the reaction coordinate as the new N-C bond is formed and the leaving group departs. nih.gov Such calculations, often performed using DFT, can help predict the reaction's activation energy, which is directly related to the reaction rate. nist.gov This information could be used to optimize reaction conditions. researchgate.net

Degradation Routes: this compound is expected to be a reactive molecule due to the electrophilic chloromethyl group.

Hydrolysis: One likely degradation pathway is hydrolysis, where the C-Cl bond is cleaved by water to form N-hydroxymethyl Citalopram-d6 Chloride.

Applications in Specialized Chemical and Analytical Research

Development of Robust Analytical Procedures for Quality Control and Purity Assessment of Related Chemical Entities

The quality and purity of active pharmaceutical ingredients (APIs) are paramount for ensuring the safety and efficacy of medications. Regulatory bodies worldwide mandate strict control over impurities in pharmaceutical products. synthinkchemicals.com N-Chloromethyl Citalopram-d6 Chloride plays a crucial role as a reference material, particularly as an internal standard, in the development and validation of sophisticated analytical methods designed to assess the quality of citalopram (B1669093) and its related compounds.

In pharmaceutical manufacturing, impurities can arise from the synthesis process, degradation of the API, or storage. nih.gov Robust analytical methods are required to separate, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a cornerstone technique for this purpose. nih.govtijer.org These methods are validated for accuracy, precision, linearity, and specificity to ensure they are reliable for routine quality control. nih.govnih.gov

The primary application of this compound is in analytical techniques that use mass spectrometry (MS) detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS). In these methods, an internal standard is added in a known quantity to every sample, including calibration standards and unknown samples. The ideal internal standard is chemically and physically similar to the analyte but has a different mass-to-charge ratio (m/z) so the detector can distinguish it.

As a deuterated analog, this compound has nearly identical chromatographic retention time and ionization efficiency to its non-labeled counterpart. However, its increased mass (due to the six deuterium (B1214612) atoms) allows it to be separately detected by the mass spectrometer. This allows it to accurately correct for variations in sample preparation, extraction recovery, and matrix-induced ionization suppression, leading to highly accurate and precise quantification of citalopram-related impurities. nih.gov Certified reference materials and pharmaceutical secondary standards are essential for these applications, ensuring traceability and compliance with pharmacopeial guidelines. sigmaaldrich.comsigmaaldrich.com

Table 1: Overview of Analytical Techniques for Citalopram Purity Assessment This table is interactive. You can sort and filter the data.

Technique Stationary Phase (Column) Mobile Phase Example Detection Method Application Reference
RP-HPLC Inertsil ODS 3V (C18) Methanol/Acetonitrile (B52724) with Diethylamine buffer (pH 4.7) Photodiode Array (PDA) Separation of process impurities and degradation products nih.gov
Chiral LC Chiralcel OD-H n-hexane:2-propanol:triethylamine UV and Polarimetric Enantiomeric purity determination nih.gov
RP-HPLC Develosil ODS HG-5 RP C18 Acetonitrile:Phosphate Buffer (pH 3.0) UV (239 nm) Stability-indicating assay tijer.org
Chiral HPLC Lux Cellulose-1 Water/Acetonitrile with 0.1% diethylamine UV (230 nm) Simultaneous determination of chemical and enantiomeric impurities mdpi.com

Contribution to the Understanding of Structure-Activity Relationships in Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing a series of chemical analogs of a parent compound and evaluating how structural modifications affect their biological activity. This process provides critical insights into the pharmacophore—the essential molecular features responsible for a drug's interaction with its biological target.

Citalopram exerts its antidepressant effect by selectively inhibiting the serotonin (B10506) transporter (SERT). nih.gov While limited SAR studies on the citalopram scaffold have been published, those that exist demonstrate the importance of specific structural features for high-affinity binding. nih.gov By creating analogs—such as the parent compound of this compound—and testing their ability to bind to SERT, researchers can map the molecular landscape of the transporter's binding site.

For example, studies have shown that modifications to the isobenzofuran (B1246724) ring and the pendant phenyl ring of citalopram can significantly alter its potency and selectivity. nih.gov Research into various substitutions, including halogens, nitriles, and methoxy (B1213986) groups, has revealed that high potency for SERT inhibition is maintained across a narrow range of structural changes. nih.gov The synthesis and evaluation of enantiomeric pairs of these analogs have further confirmed that the S-enantiomer is consistently more active than the R-enantiomer, highlighting the stereospecificity of the SERT binding pocket. nih.gov this compound, as a derivative, is part of this broader family of compounds used to probe these intricate molecular interactions.

Table 2: Illustrative Structure-Activity Relationships for Citalopram Analogs This table presents a conceptual overview based on published findings.

Modification Site Type of Modification Impact on SERT Binding Affinity Rationale/Observation Reference
Isobenzofuran Ring (5-position) Substitution of nitrile (CN) with other groups Varies; many substitutions retain high affinity The 5-position is tolerant to various substituents, including halogens and trifluoromethyl groups. nih.gov
N-Alkyl Group Demethylation (e.g., desmethylcitalopram) Reduced affinity/activity The dimethylamino group is considered important for selectivity at SERT over other monoamine transporters. nih.gov
Chiral Center Inversion from S- to R-enantiomer Significantly reduced affinity The binding site at SERT is highly stereoselective, favoring the S-enantiomer. nih.gov

Utilization in Forensic Chemistry Methodological Development

Forensic toxicology involves the detection, identification, and quantification of drugs and their metabolites in biological samples to aid in legal investigations. As citalopram is a widely prescribed antidepressant, it is frequently encountered in forensic casework, including driving under the influence of drugs (DUID) and post-mortem investigations. nih.govnih.gov

The development of reliable and sensitive analytical methods is crucial for forensic laboratories. Due to the complexity of biological matrices like blood, hair, and nails, and the often-low concentrations of analytes, methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are preferred for their superior specificity and sensitivity. nih.govnih.gov

In this context, stable isotope-labeled internal standards are indispensable. This compound is an exemplary compound for this purpose. When added to a biological sample before extraction, it mimics the analyte (the corresponding non-labeled citalopram impurity or related compound) throughout the entire analytical process. Any loss of analyte during sample cleanup or variations in instrument response are mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, forensic toxicologists can achieve precise and accurate quantification, even with challenging samples. nih.gov This ensures that the results are legally and scientifically defensible. For instance, methods have been developed to measure citalopram and its metabolites in hair and nails, which can provide a history of drug exposure over several months. nih.gov

Table 3: Key Parameters in Forensic Method Development for Citalopram This table is interactive. You can sort and filter the data.

Parameter Description/Example Importance in Forensic Analysis Reference
Biological Matrix Whole Blood, Hair, Nails Determines the window of detection (hours to months) and sample preparation complexity. nih.gov, nih.gov
Analytes S- and R-Citalopram, S- and R-Desmethylcitalopram Measures the parent drug and its active metabolite; enantioselective analysis can distinguish between racemic citalopram and escitalopram (B1671245) use. nih.gov
Extraction Technique Liquid-Liquid Extraction (e.g., with Butyl Acetate) Isolates analytes from complex biological components that can interfere with analysis. nih.gov
Analytical Technique LC-MS/MS Provides high sensitivity and specificity, allowing for unambiguous identification and quantification. nih.gov, nih.gov
Internal Standard Stable Isotope-Labeled Analog (e.g., a deuterated form) Corrects for variability in sample processing and instrument response, ensuring accuracy and precision. nih.gov

| Limit of Quantification (LOQ) | 0.005 mg/kg for all four enantiomers in blood | Defines the lowest concentration that can be reliably measured, essential for detecting therapeutic or low-level exposure. | nih.gov |

Role in Isotope Labeling Strategies for Mechanistic Chemical Studies

Isotope labeling is a powerful technique used to elucidate reaction mechanisms, study metabolic pathways, and investigate kinetic effects. synmr.inchem-station.com By replacing one or more atoms in a molecule with their heavier, stable isotopes (like replacing hydrogen with deuterium), scientists can track the movement and fate of atoms through complex chemical or biological transformations. symeres.com

This compound, with its six deuterium atoms on the two methyl groups of the amino moiety, is specifically designed for such studies. The use of deuterium offers several advantages:

Tracer for Mechanistic Studies: The C-D bond is stronger than the C-H bond. This difference can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. chem-station.comacs.org By observing a KIE, researchers can confirm whether a specific C-H bond is broken in the rate-determining step of a reaction.

Metabolism Studies: When a deuterated compound is administered in a biological system, its metabolic fate can be traced using mass spectrometry. symeres.com Metabolites containing the deuterium label can be easily distinguished from endogenous compounds and from metabolites of the non-labeled drug, helping to map out metabolic pathways and identify novel metabolites. synmr.in

Internal Standards in Quantitative Analysis: As detailed previously, the mass difference makes deuterated compounds excellent internal standards for quantitative mass spectrometry, a technique often used in mechanistic and metabolic studies to measure reaction rates or metabolite concentrations. x-chemrx.com

The specific labeling pattern in this compound makes it an ideal tool for investigating reactions involving the N-dimethylamino group, a site that is known to be involved in the metabolism of citalopram to its desmethylcitalopram (B1219260) metabolite.

Table 4: Applications of Isotope Labeling in Chemical Research This table is interactive. You can sort and filter the data.

Application Area Principle Information Gained Example Reference
Reaction Mechanism Elucidation Kinetic Isotope Effect (KIE) Identifies bond-breaking steps in a reaction's transition state. Using a deuterated reagent to see if the reaction slows down, confirming a specific C-H bond cleavage is rate-limiting. symeres.com, acs.org
Metabolic Pathway Analysis Isotopic Tracing Tracks the fate of a drug or molecule in a biological system, identifying metabolites. Administering a deuterated drug and identifying deuterated compounds in urine or plasma via MS. synmr.in, symeres.com
Quantitative Mass Spectrometry Internal Standardization Improves accuracy and precision of quantification by correcting for sample loss and matrix effects. Adding a known amount of a deuterated standard to a sample before LC-MS analysis. x-chemrx.com

| Structural Analysis | NMR Spectroscopy | Deuterium labeling can simplify complex proton NMR spectra or be used in specific NMR experiments to probe molecular structure and dynamics. | Selective deuteration of a protein to aid in structural assignment. | synmr.in |

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes and Modifications

The synthesis of N-Chloromethyl Citalopram-d6 Chloride is intrinsically linked to the synthetic pathways of Citalopram (B1669093) and its impurities. Future research is anticipated to focus on developing more efficient, stereoselective, and scalable synthetic routes.

Current synthetic strategies for Citalopram analogues often involve multi-step processes that can be complex and may lead to the formation of various impurities. ijfmr.combiomedres.us For instance, the synthesis of Citalopram itself can involve the use of Grignard reactions and subsequent cyclization, with impurities arising from incomplete reactions or side reactions. biomedres.us The preparation of this compound would logically follow a similar pathway, with the introduction of the deuterated methyl group at a late stage.

Future synthetic explorations could focus on:

Late-Stage Deuteration: Developing novel methods for the selective introduction of the d6-labeled N-methyl group onto a precursor molecule. This could involve the use of deuterated methylating agents that are more efficient and provide higher isotopic purity.

Flow Chemistry: Utilizing microreactor technology to perform key synthetic steps. Flow chemistry can offer better control over reaction parameters, leading to higher yields, fewer impurities, and enhanced safety, particularly for reactions involving hazardous reagents.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to higher stereoselectivity and milder reaction conditions, reducing the formation of unwanted byproducts.

Table 1: Potential Novel Synthetic Approaches

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-Stage DeuterationHigher isotopic purity, more efficient use of expensive deuterated reagents.Development of novel deuterated methylating agents.
Convergent SynthesisImproved overall yield, simplified purification.Design of stable and readily accessible molecular fragments.
Flow ChemistryEnhanced control, higher yields, improved safety.Optimization of reaction conditions in microreactors.
BiocatalysisHigh stereoselectivity, milder reaction conditions.Identification and engineering of suitable enzymes.

Integration with Hyphenated Analytical Techniques for Enhanced Resolution and Detection

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical samples. ijfmr.comijsdr.orgajrconline.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are already standard for impurity profiling. biomedres.usijsdr.org

Emerging trends in this area include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): The use of UHPLC provides faster analysis times and higher resolution compared to conventional HPLC. payeshdarou.ir Coupling UHPLC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification of N-Chloromethyl Citalopram and its non-labeled analog, even in complex matrices. Future work will focus on optimizing UHPLC-MS/MS methods for even lower detection limits and higher throughput.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency and is particularly well-suited for the analysis of charged molecules and for chiral separations. rsc.orgnih.govnih.gov Given that Citalopram is a chiral compound, CE-MS could be a valuable tool for separating and quantifying the enantiomers of both the active drug and its impurities. researchgate.netnih.govrsc.org The use of this compound as an internal standard in CE-MS methods would ensure accurate quantification.

Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC provides significantly enhanced peak capacity and resolution compared to one-dimensional LC. sepscience.com This is particularly useful for resolving co-eluting impurities in complex samples. Integrating this compound into 2D-LC-MS methods would allow for more accurate quantification of impurities that are difficult to separate using conventional methods.

Advanced Mechanistic Insights into its Chemical Transformations and Interactions

Understanding the chemical stability and transformation pathways of this compound is crucial for its effective use as an internal standard and for interpreting analytical data. As a reactive chloro-methyl quaternary ammonium (B1175870) compound, it is susceptible to degradation.

Forced degradation studies on Citalopram have shown that it can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis, leading to the formation of several degradation products. nih.govmdpi.comscielo.br For example, photodegradation of the related compound escitalopram (B1671245) has been shown to produce a number of transformation products. mdpi.com

Future research in this area should focus on:

Forced Degradation Studies: Conducting comprehensive forced degradation studies on this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify its potential degradation products.

Mechanistic Elucidation: Using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the degradation products and propose detailed mechanisms for their formation. americanpharmaceuticalreview.comresearchgate.net This would provide a deeper understanding of the compound's stability and potential interferences in analytical methods.

Computational Modeling: Employing computational chemistry to model the reactivity of the N-chloromethyl group and predict potential degradation pathways and interactions with other molecules. This can complement experimental studies and provide valuable insights into its chemical behavior.

Development of High-Throughput Analytical Platforms Utilizing Deuterated Standards

The demand for faster and more efficient analytical methods in the pharmaceutical industry is driving the development of high-throughput screening (HTS) platforms. Deuterated internal standards like this compound are essential components of these platforms for ensuring data quality and accuracy.

Future research will likely focus on the integration of this and other deuterated standards into novel HTS platforms for various applications, including:

Automated Sample Preparation: Developing automated workflows for sample preparation, including solid-phase extraction (SPE) and liquid-liquid extraction, to increase throughput and reduce variability.

Multiplexed Assays: Designing analytical methods that can simultaneously quantify multiple analytes (e.g., the active pharmaceutical ingredient and several of its key impurities) in a single run. This compound would serve as a dedicated internal standard for its corresponding non-labeled impurity in such assays.

Dried Blood Spot (DBS) Analysis: Exploring the use of DBS sampling in conjunction with LC-MS/MS for the quantitative analysis of Citalopram and its impurities in preclinical and clinical studies. DBS offers advantages in terms of minimally invasive sampling and simplified sample storage and transportation.

Q & A

Q. What is the role of N-Chloromethyl Citalopram-d6 Chloride as an internal standard in LC-MS/MS quantification of citalopram and its metabolites?

  • Methodological Answer : this compound serves as a deuterated internal standard (IS) to correct for matrix effects and ionization efficiency variations in LC-MS/MS. Its near-identical chemical properties to non-deuterated citalopram, except for the mass shift (+6 Da), allow precise quantification via isotopic peak differentiation.
  • Protocol : Spike a known concentration of the IS into calibration standards and samples before extraction. Use MRM (Multiple Reaction Monitoring) transitions specific to the deuterated compound (e.g., m/z 326.2 → 109.1 for Citalopram-d6) to normalize analyte signals .
  • Validation : Ensure isotopic purity >99% via HRMS (High-Resolution Mass Spectrometry) to avoid cross-talk with non-deuterated analogs .

Q. How is the structural integrity of this compound verified in experimental workflows?

  • Methodological Answer : Characterize the compound using:
  • 1H/13C NMR : Confirm deuterium incorporation at specified positions (e.g., methyl group) via absence/proportional reduction of proton signals.
  • HRMS : Validate exact mass (e.g., m/z 326.1652 for [M+H]+) with <5 ppm deviation from theoretical values.
  • Chromatographic Purity : Assess using USP-grade methods (e.g., HPLC with UV detection at 240 nm) to ensure ≤0.1% impurities from synthesis .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve this compound from structurally related impurities (e.g., USP Citalopram Related Compound G/H)?

  • Methodological Answer :
  • Column Selection : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with polar embedded groups to enhance retention of polar metabolites.
  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 20% B, increase to 60% B over 15 min, maintaining a flow rate of 1.0 mL/min .
  • Critical Parameters :
  • Column temperature: 30°C to reduce peak broadening.
  • Resolution (R): Ensure R ≥ 2.0 between the IS and Related Compound G (retention time ~8.2 min) by adjusting buffer pH (2.8–3.2) .

Q. What strategies mitigate isotopic interference when quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic clusters (e.g., Δm/z ≥ 0.02 between deuterated and non-deuterated ions).
  • Sample Preparation : Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with buffered salts (4 g MgSO4, 1 g NaCl) to reduce phospholipid-induced matrix effects. Validate recovery rates (85–115%) using spiked plasma/serum samples .
  • Data Acquisition : Compare SWATH (data-independent acquisition) with MRMHR for improved specificity in multiplexed metabolite profiling .

Q. How to address discrepancies in recovery rates of this compound across different extraction protocols?

  • Methodological Answer :
  • Troubleshooting Steps :

Solvent Compatibility : Ensure the IS is dissolved in deuterium-free DMSO or methanol to prevent exchange reactions.

Adsorption Losses : Pre-treat glassware with silanizing agents to minimize adsorption of chlorinated analogs.

Centrifugation Speed : Optimize to ≥12,000 × g to pelletize lipid-rich debris in biological samples .

  • Validation : Perform spike-and-recovery experiments in triplicate across three concentration levels (1, 10, 100 ng/mL) to assess intra-/inter-day variability .

Data Contradiction Analysis

Q. How to reconcile conflicting stability data for this compound under varying storage conditions?

  • Methodological Answer :
  • Stability Studies :
  • Short-Term : Store at 4°C in amber vials with 0.01% BHT (butylated hydroxytoluene) to prevent chloromethyl group degradation.
  • Long-Term : For >6 months, use -80°C storage in anhydrous acetonitrile (water content <0.1%).
  • Contradiction Source : Discrepancies often arise from residual water in solvents or light exposure during handling. Validate stability via periodic LC-MS reinjection and compare peak area decay rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.